N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is a useful research compound. Its molecular formula is C6H10ClNO3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Stability
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylcarbamoyl chloride belongs to a class of compounds that include (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides. These compounds have been previously considered unstable, but recent research has demonstrated their relative stability and potential utility in organosulfur chemistry. They can be prepared through several routes in the N-methylaniline family and have been directly characterized by various spectroscopic techniques. Their stability opens up possibilities for use in developing thiolyzable and photolabile protecting groups for the sulfhydryl function of cysteine and in new protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).
Functionalization and Derivatives
The compound is part of a broader group of substances involved in the synthesis of highly stable derivatives through further chemical transformations. These derivatives are subject to thorough characterization, indicating potential applications in synthetic organic chemistry and materials science. Kinetic and mechanistic experiments complement the synthetic work, providing a deeper understanding of the reactions involved and the stability of the compounds (Schrader, Schroll, & Bárány, 2011).
Potential in Green Chemistry
Research into environmentally friendly syntheses of analgesic and antipyretic compounds has led to the development of new synthetic routes that could be applicable to derivatives of N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylcarbamoyl chloride. These routes emphasize the use of green solvents and solid-phase reactions to minimize environmental impact, suggesting the compound's derivatives could play a role in sustainable chemistry practices (Reddy, Reddy, & Dubey, 2014).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPTXLMTIZIQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.